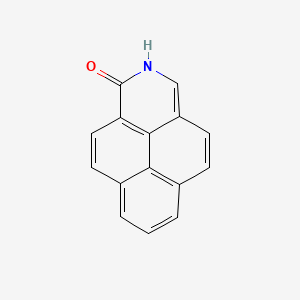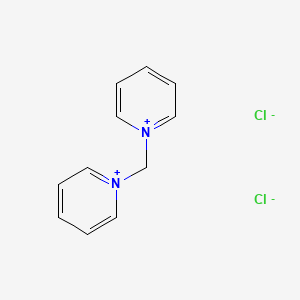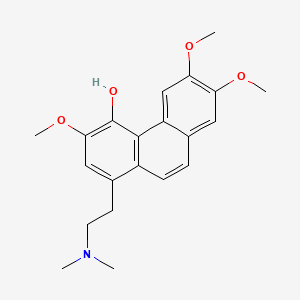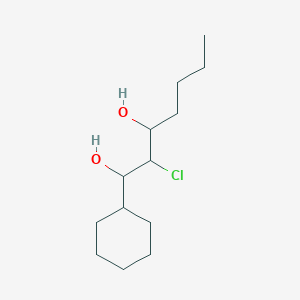
3,3'-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide is a dicationic ionic liquid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. Its structure consists of two 4-methyl-1,3-thiazol-3-ium units connected by a butane-1,4-diyl linker, with two bromide ions as counterions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide typically involves the reaction of 4-methyl-1,3-thiazole with 1,4-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be replaced by other anions through ion exchange reactions.
Oxidation and Reduction: The thiazolium rings can participate in redox reactions, depending on the reagents used.
Common Reagents and Conditions
Ion Exchange Reactions: Common reagents include potassium hexafluorophosphate (KPF6) and sodium tetrafluoroborate (NaBF4).
Redox Reactions: Reagents such as cerium(IV) ammonium nitrate (CAN) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, ion exchange reactions can yield compounds with different anions, while redox reactions can lead to the formation of oxidized or reduced thiazolium derivatives.
Aplicaciones Científicas De Investigación
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide has a wide range of applications in scientific research:
Biology: The compound’s ionic nature makes it useful in biological studies, particularly in the stabilization of proteins and nucleic acids.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: It is employed in the development of new materials, such as ionic liquids for green chemistry applications.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazol-3-ium) dibromide: This compound has similar ionic properties but features imidazolium rings instead of thiazolium rings.
3,3’-(Butane-1,4-diyl)bis(1-methyl-1H-imidazol-3-ium) dichloride: Another similar compound with imidazolium rings and chloride counterions.
Uniqueness
3,3’-(Butane-1,4-diyl)bis(4-methyl-1,3-thiazol-3-ium) dibromide is unique due to its thiazolium rings, which provide distinct chemical reactivity and biological activity compared to imidazolium-based compounds. Its ability to participate in redox reactions and its potential antimicrobial properties make it a valuable compound for various applications.
Propiedades
| 97745-74-9 | |
Fórmula molecular |
C12H18Br2N2S2 |
Peso molecular |
414.2 g/mol |
Nombre IUPAC |
4-methyl-3-[4-(4-methyl-1,3-thiazol-3-ium-3-yl)butyl]-1,3-thiazol-3-ium;dibromide |
InChI |
InChI=1S/C12H18N2S2.2BrH/c1-11-7-15-9-13(11)5-3-4-6-14-10-16-8-12(14)2;;/h7-10H,3-6H2,1-2H3;2*1H/q+2;;/p-2 |
Clave InChI |
AHIXGUBWQSCXHN-UHFFFAOYSA-L |
SMILES canónico |
CC1=CSC=[N+]1CCCC[N+]2=CSC=C2C.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)


![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)

